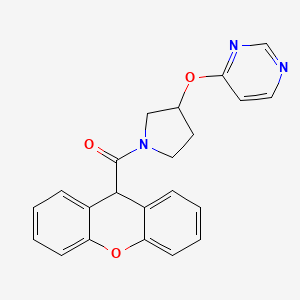
(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)(9H-xanthen-9-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)(9H-xanthen-9-yl)methanone is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Novel fusion processes of chromone–pyrimidine hybrids, including (2,4-diphenylpyrimidin-5-yl) (2-hydroxyphenyl) methanone, were achieved through ANRORC rearrangement, indicating versatility in functionalized compound synthesis (M. Sambaiah et al., 2017).
- The synthesis, metabolism, excretion, and pharmacokinetics of similar compounds like PF-00734200, a dipeptidyl peptidase IV inhibitor, have been extensively studied in rats, dogs, and humans, revealing insights into absorption, metabolic pathways, and elimination processes (Raman K. Sharma et al., 2012).
- Pyrrolidine derivatives with various configurations have been synthesized through 1,3-dipolar cycloadditions, showcasing the compound's utility in creating enantiomerically pure pyrrolidines (Guillermo A Oliveira Udry et al., 2014).
Pharmacological and Biological Applications
- Compounds such as ((R)-7-(3,4-dichlorophenyl)-5-methyl-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)((S)-2-(4-fluorophenyl)pyrrolidin-1-yl)methanone have been developed as nonionizable and poorly water-soluble compounds for the treatment of arrhythmia, demonstrating the potential for therapeutic applications (Lori Burton et al., 2012).
- Novel heterocyclic compounds, including pyrazole and pyrimidine derivatives, have shown antimicrobial and in vitro anticancer activity, suggesting their potential in therapeutic interventions (Asmaa M. Fahim et al., 2021).
- Organotin(IV) complexes of compounds like (2-hydroxyphenyl)(pyrrolidin-1-yl)methanone have demonstrated effective in vitro antimicrobial activities, indicating their potential as drug candidates (H. Singh et al., 2016).
Diagnostic and Imaging Applications
- Compounds like (4-((5-chloro-4-(methylamino)pyrimidin-2-yl)amino)-3-methoxyphenyl)(morpholino)methanone (HG-10-102-01) have been synthesized for potential PET imaging in Parkinson's disease, illustrating their use in diagnostic imaging (Min Wang et al., 2017).
Mecanismo De Acción
Target of action
The compound contains a pyrrolidine ring , which is a common feature in many biologically active compounds. The pyrrolidine ring can contribute to the stereochemistry of the molecule and increase its three-dimensional coverage . This might allow the compound to interact with a variety of biological targets.
Biochemical pathways
Without specific information on this compound, it’s difficult to say which biochemical pathways it might affect. Compounds with pyrrolidine rings have been found to have a variety of biological activities , suggesting that they might interact with multiple pathways.
Pharmacokinetics
The introduction of heteroatomic fragments in molecules like this one is a common strategy for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates .
Result of action
Given the biological activity of other compounds with pyrrolidine rings , it’s possible that it might have a variety of effects.
Action environment
The action, efficacy, and stability of this compound could be influenced by a variety of environmental factors. For example, the spatial orientation of substituents on the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Propiedades
IUPAC Name |
(3-pyrimidin-4-yloxypyrrolidin-1-yl)-(9H-xanthen-9-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O3/c26-22(25-12-10-15(13-25)27-20-9-11-23-14-24-20)21-16-5-1-3-7-18(16)28-19-8-4-2-6-17(19)21/h1-9,11,14-15,21H,10,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYQDMQAGHSTPRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=NC=C2)C(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

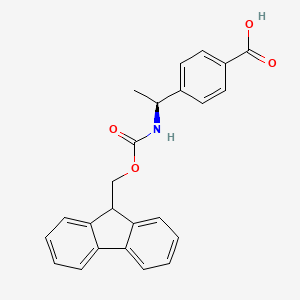
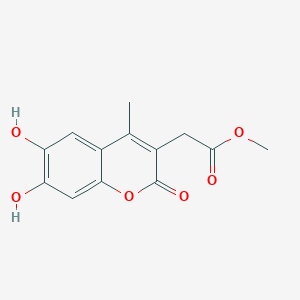
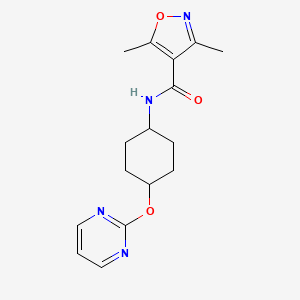
![3-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(pyridin-4-ylmethyl)propanamide](/img/structure/B2589483.png)
![methyl 5-(((5-methyl-4-oxo-7-phenyl-3-propyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2589484.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[2-[(4-methylphenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide](/img/structure/B2589488.png)
![2-(4-((3-chlorophenyl)sulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B2589489.png)
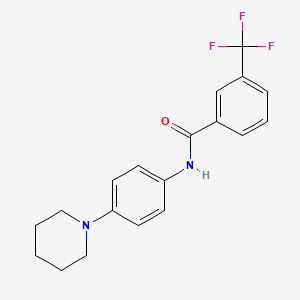
![3-({[(2,6-dimethylanilino)carbonyl]oxy}imino)-1-phenyl-1H-indol-2-one](/img/structure/B2589493.png)
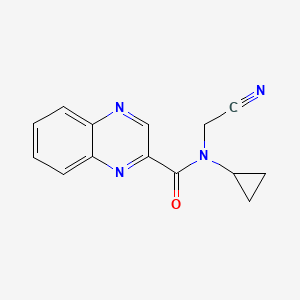
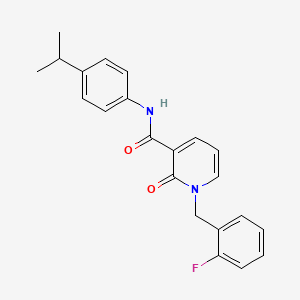
![6-propyl-2-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2589499.png)
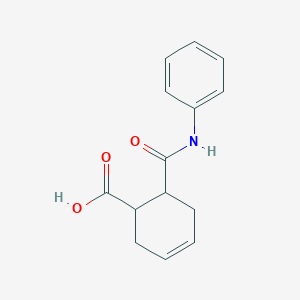
![4-methoxy-5-{[4-(trifluoromethyl)anilino]methylene}-2(5H)-furanone](/img/structure/B2589502.png)